molecular formula C26H31NO6 B14905914 N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine

N-Fmoc-N-(5-(tert-butoxy)-5-oxobutyl)glycine

Cat. No.: B14905914
M. Wt: 453.5 g/mol
InChI Key: LISBIRXDRLHWQN-UHFFFAOYSA-N
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Description

“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” typically involves the following steps:

    Protection of the Amino Group: The amino group of glycine is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Introduction of the Pentyl Chain: The protected glycine is then reacted with a tert-butyl ester of a pentanoic acid derivative to introduce the pentyl chain. This reaction is typically carried out under basic conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors would facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” can undergo various chemical reactions, including:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base.

Major Products Formed

    Deprotected Glycine Derivative: Removal of the Fmoc group yields the free amino derivative.

    Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used in substitution reactions.

Scientific Research Applications

Chemistry

    Peptide Synthesis: The compound is used as an intermediate in the synthesis of peptides and proteins, where the Fmoc group protects the amino group during chain elongation.

Biology

    Bioconjugation: It can be used in the preparation of bioconjugates for studying protein-protein interactions and other biological processes.

Medicine

    Drug Development: The compound may serve as a building block in the synthesis of peptide-based drugs and therapeutic agents.

Industry

    Material Science: It can be used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of “N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. The tert-butyl group provides steric hindrance, enhancing the selectivity of reactions.

Comparison with Similar Compounds

Similar Compounds

    N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycine: Lacks the pentyl chain, used in peptide synthesis.

    N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(2-(tert-butoxy)-2-oxoethyl)glycine: Contains a shorter chain, used in similar applications.

Uniqueness

“N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-(5-(tert-butoxy)-5-oxopentyl)glycine” is unique due to its specific structure, which combines the protective Fmoc group with a pentyl chain, making it suitable for specialized applications in peptide synthesis and bioconjugation.

Properties

Molecular Formula

C26H31NO6

Molecular Weight

453.5 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl-[5-[(2-methylpropan-2-yl)oxy]-5-oxopentyl]amino]acetic acid

InChI

InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)14-8-9-15-27(16-23(28)29)25(31)32-17-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,22H,8-9,14-17H2,1-3H3,(H,28,29)

InChI Key

LISBIRXDRLHWQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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